![molecular formula C20H23N3O3 B4972541 5-hydroxynicotinic acid - 3-ethyl-2-propyl-4-quinolinamine (1:1)](/img/structure/B4972541.png)
5-hydroxynicotinic acid - 3-ethyl-2-propyl-4-quinolinamine (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxynicotinic acid - 3-ethyl-2-propyl-4-quinolinamine (1:1) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of nicotinic acid and quinoline, and it has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 5-hydroxynicotinic acid - 3-ethyl-2-propyl-4-quinolinamine (1:1) is not fully understood. However, studies have shown that this compound may exert its anti-cancer activity by inhibiting the activity of specific enzymes involved in cell proliferation and survival. Additionally, this compound has been reported to modulate the expression of genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
Studies have shown that 5-hydroxynicotinic acid - 3-ethyl-2-propyl-4-quinolinamine (1:1) can induce biochemical and physiological effects in cells. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. Additionally, this compound has been shown to modulate the expression of genes involved in inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-hydroxynicotinic acid - 3-ethyl-2-propyl-4-quinolinamine (1:1) in lab experiments is its potential as an anti-cancer agent. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been reported to have low toxicity in normal cells, making it a potential candidate for further development as an anti-cancer drug. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 5-hydroxynicotinic acid - 3-ethyl-2-propyl-4-quinolinamine (1:1). One of the directions is to further investigate its mechanism of action and its potential as an anti-cancer agent. Additionally, this compound can be studied for its potential application in the treatment of neurodegenerative diseases. Further studies can also focus on improving the solubility and bioavailability of this compound to enhance its efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of 5-hydroxynicotinic acid - 3-ethyl-2-propyl-4-quinolinamine (1:1) has been reported using different methods. One of the common methods is the reaction of 5-hydroxynicotinic acid with 3-ethyl-2-propyl-4-quinolinamine in the presence of a catalyst. Another method involves the reaction of 5-hydroxynicotinic acid with 3-ethyl-2-propyl-4-aminoquinoline in the presence of an oxidizing agent. The synthesized compound can be purified using various techniques such as recrystallization, column chromatography, and HPLC.
Wissenschaftliche Forschungsanwendungen
The 5-hydroxynicotinic acid - 3-ethyl-2-propyl-4-quinolinamine (1:1) compound has been studied for its potential applications in various fields of scientific research. One of the significant applications is in the field of medicinal chemistry, where this compound has shown promising results as an anti-cancer agent. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-ethyl-2-propylquinolin-4-amine;5-hydroxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.C6H5NO3/c1-3-7-12-10(4-2)14(15)11-8-5-6-9-13(11)16-12;8-5-1-4(6(9)10)2-7-3-5/h5-6,8-9H,3-4,7H2,1-2H3,(H2,15,16);1-3,8H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWLYGYUUXCTCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=C1CC)N.C1=C(C=NC=C1O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.